2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to a class of heterocyclic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of these heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains a sulfur atom, which is part of a thioether group attached to a 2-chlorobenzyl moiety .科学的研究の応用
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The triazolopyrimidine scaffold, in particular, has shown promise in inhibiting cell proliferation in various cancer cell lines. Research indicates that certain triazolopyrimidine derivatives can act as potent inhibitors of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in tumor cells, offering a potential pathway for cancer therapy.
Antimicrobial Activity
The growing resistance to conventional antibiotics has led to an increased interest in pyrimidine derivatives as potential antimicrobial agents. Studies have shown that triazolopyrimidine compounds can exhibit significant antibacterial and antifungal activities . These compounds can be designed to target specific microbial strains, providing a new avenue for the treatment of infectious diseases.
Antiviral Activity
Triazolopyrimidines have also been identified as promising antiviral agents. Their ability to interfere with viral replication makes them valuable in the fight against viral infections. The structural diversity of triazolopyrimidines allows for the synthesis of derivatives that can target a wide range of viruses, including those responsible for serious human diseases .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of pyrimidine derivatives make them suitable for the development of new pain management and anti-inflammatory drugs. By modulating inflammatory pathways, these compounds can provide relief from pain and inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Triazolopyrimidine derivatives have demonstrated antioxidant properties, which could be harnessed in the development of therapies for conditions caused by oxidative damage .
Antimalarial Activity
Malaria remains a major global health challenge, and the search for new antimalarial drugs is ongoing. Pyrimidine derivatives, including triazolopyrimidines, have shown potential as antimalarial agents. Their ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria, makes them candidates for further antimalarial drug development .
Type 2 Diabetes Management
The management of type 2 diabetes involves regulating blood sugar levels and improving insulin sensitivity. Triazolopyrimidine derivatives have been explored for their potential use in treating type 2 diabetes, offering a new approach to a disease that affects millions worldwide .
作用機序
Target of Action
The primary target of 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S transition, and its inhibition can lead to cell cycle arrest in the G1 phase . This disruption can prevent the replication of DNA and the division of cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 34684 , which suggests it may have good membrane permeability. The compound is also stored at 28°C, indicating its stability at low temperatures .
Result of Action
The inhibition of CDK2 by 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine results in significant anti-proliferative effects . It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . The compound also induces apoptosis within HCT cells .
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODCEFOLIKJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。